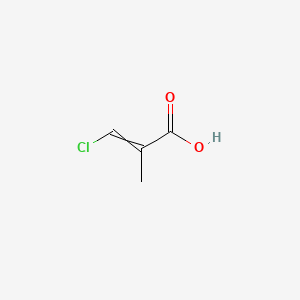
3-Chloro-2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methylprop-2-enoic acid is an organic compound with the molecular formula C4H5ClO2 It is a derivative of acrylic acid, where one hydrogen atom on the double-bonded carbon is replaced by a chlorine atom and another by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylprop-2-enoic acid can be synthesized through several methods. One common method involves the hydrohalogenation of 3-methylpropynoic acid with thionyl chloride in the presence of a solvent like dimethylformamide (DMF), followed by treatment with oxalyl chloride . Another method involves the amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride with corresponding amines, amino alcohols, or hydrazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom with a hydroxyl group.
Addition: Reagents such as hydrogen bromide (HBr) or hydrogen chloride (HCl) can add across the double bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of 3-hydroxy-2-methylprop-2-enoic acid.
Addition: Formation of 3-chloro-2-methylpropanoic acid.
Oxidation: Formation of 3-chloro-2-methylpropanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methylprop-2-enoic acid involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the double bond make it a versatile intermediate in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: Similar structure but with a trimethylsilyl group.
2-Methylprop-2-enoic acid: Lacks the chlorine atom.
3-Chloro-2-methylpropene: Similar structure but without the carboxylic acid group.
Uniqueness
3-Chloro-2-methylprop-2-enoic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
3533-59-3 |
|---|---|
Molekularformel |
C4H5ClO2 |
Molekulargewicht |
120.53 g/mol |
IUPAC-Name |
3-chloro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5ClO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
InChI-Schlüssel |
WSUIRDORMCYOBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
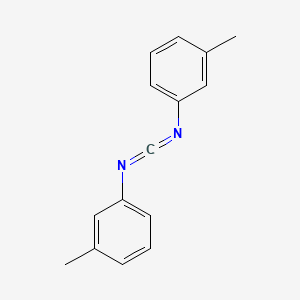
![2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one](/img/structure/B14168076.png)


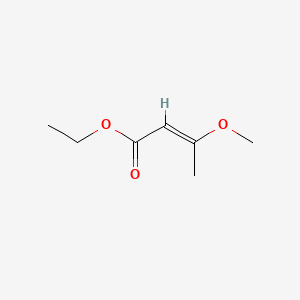
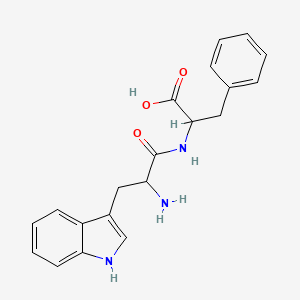
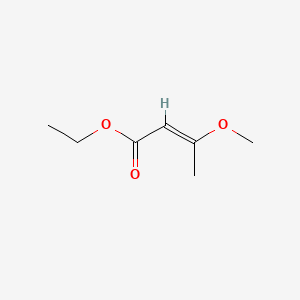

![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)


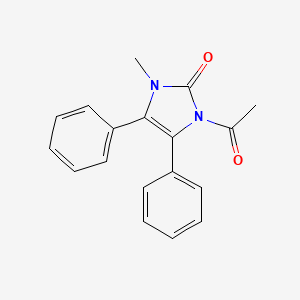
![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
